3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[1-(5-ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-2-10-7-14-12(15-8-10)16-4-3-11(9-16)17-5-6-19-13(17)18/h7-8,11H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRFGYONYFLJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(C2)N3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C13H18N4O2, with a molecular weight of 262.313 g/mol. The compound features an oxazolidinone core, which is often associated with antibiotic properties.
The primary mechanism of action for oxazolidinone derivatives involves the inhibition of bacterial protein synthesis. These compounds typically target the 50S subunit of the bacterial ribosome, preventing the formation of functional ribosomal complexes necessary for protein translation. This mechanism is similar to that of established antibiotics like linezolid.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of oxazolidinone derivatives, including this compound. Preliminary evaluations indicate that compounds within this class exhibit significant activity against gram-positive bacteria, including resistant strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Streptococcus pneumoniae | 0.5 µg/mL |
| Enterococcus faecalis | 4 µg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL |
These findings suggest that the compound may be a valuable candidate for treating infections caused by resistant bacteria .
Cytotoxicity and Safety
In addition to its antibacterial properties, studies have assessed the cytotoxicity of this compound. Results indicate low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for therapeutic applications .
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety of oxazolidinone derivatives:
- Case Study on MRSA : A study demonstrated that a derivative exhibited an MIC significantly lower than that of linezolid against MRSA strains, indicating enhanced potency .
- Biofilm Inhibition : Research indicated that certain derivatives not only inhibit bacterial growth but also prevent biofilm formation, which is critical in treating chronic infections .
Comparison with Similar Compounds
Stability and Reactivity Trends
- Oxazolidinone vs. Oxadiazole: The oxazolidinone’s carbamate group is more polar and hydrolytically stable than oxadiazole’s aromatic system, favoring prolonged half-life .
- Electron-Withdrawing Groups : Sulfonyl substituents (e.g., in ) increase acidity but reduce metabolic stability compared to ethylpyrimidine’s moderate electron-donating effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
